molecular formula C17H13F3N4O3 B2900016 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034352-07-1

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2900016
CAS No.: 2034352-07-1
M. Wt: 378.311
InChI Key: UWULQVMKRBWQNF-UHFFFAOYSA-N
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Description

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes . The oxadiazole ring can be synthesized using the reaction of α-haloketones with formamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to its combination of oxazole and oxadiazole rings, which confer distinct chemical properties and potential applications. Its trifluoromethyl group also enhances its stability and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)16-21-14(23-27-16)11-6-7-24(9-11)15(25)12-8-13(26-22-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWULQVMKRBWQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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